molecular formula C11H12N2O B12261261 N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide

N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B12261261
M. Wt: 188.23 g/mol
InChI Key: YPDUHQAYMTZQQJ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide is a compound that belongs to the class of amides, which are widely present in organic compounds, polymers, natural products, and pharmaceuticals. This compound is of particular interest due to its potential biological and therapeutic applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-pyridin-2-ylcyclopent-3-ene-1-carboxamide

InChI

InChI=1S/C11H12N2O/c14-11(9-5-1-2-6-9)13-10-7-3-4-8-12-10/h1-4,7-9H,5-6H2,(H,12,13,14)

InChI Key

YPDUHQAYMTZQQJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various catalysts. The reaction conditions can vary, but they often involve mild temperatures and metal-free environments .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

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